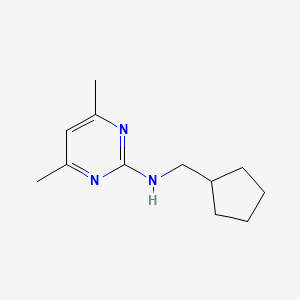

N-(cyclopentylmethyl)-4,6-dimethylpyrimidin-2-amine

Description

Properties

IUPAC Name |

N-(cyclopentylmethyl)-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-9-7-10(2)15-12(14-9)13-8-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNNCMHCXKPXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCC2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Malonate-Based Cyclization

The synthesis of 2-aminopyrimidines from malonate esters and guanidine derivatives is well-documented. For example, CN102898382A details the preparation of 2-amino-4,6-dimethoxypyrimidine via cyclization of diethyl malonate and guanidine nitrate in methanol with sodium methoxide. Adapting this method:

- Reaction Setup :

- Workup :

- Methanol distillation yields a white solid, hydrolyzed to 2-amino-4,6-dihydroxypyrimidine.

Critical Parameter : Methylation at C4 and C6 requires careful stoichiometry to avoid over-alkylation.

β-Ketoamide Cyclization

Alternative approaches employ β-ketoamides, as seen in the synthesis of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. For the target compound:

- Intermediate Formation :

- React cyclopentylmethylamine with acetylacetone to form β-ketoamide.

- Cyclization :

- Use PCl₅ or POCl₃ as cyclizing agents in dichloromethane at 0–5°C.

Advantage : This method allows simultaneous introduction of the cyclopentylmethyl group during cyclization.

Regioselective Methylation of Pyrimidine

Dimethyl Carbonate Methylation

CN102898382A demonstrates methylation of dihydroxypyrimidines using dimethyl carbonate (DMC) under high-pressure conditions (2–4 MPa, 100–200°C). Applied to 2-amino-4,6-dihydroxypyrimidine:

- Reaction Conditions :

- 2-Amino-4,6-dihydroxypyrimidine (1.0 equiv), DMC (5.0 equiv), K₂CO₃ (0.1 equiv).

- 150°C, 3 MPa, 12 hours.

- Yield : ~78% (extrapolated from).

Mechanism : DMC acts as a green methylating agent via nucleophilic substitution (SN2).

Methyl Iodide Quaternization

Alternative protocols use methyl iodide in DMF with NaH as base:

- Procedure :

- 2-Amino-4,6-dihydroxypyrimidine (1.0 equiv), MeI (2.2 equiv), NaH (2.5 equiv).

- 0°C to room temperature, 6 hours.

- Challenge : Over-methylation at the amine group necessitates protective strategies.

Introduction of the Cyclopentylmethyl Group

Alkylation of 2-Aminopyrimidine

Direct N-alkylation using cyclopentylmethyl bromide:

- Conditions :

- 4,6-Dimethylpyrimidin-2-amine (1.0 equiv), cyclopentylmethyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv).

- DMF, 80°C, 24 hours.

- Side Reactions :

- Competing C-alkylation at pyrimidine nitrogens may occur, requiring excess amine.

Reductive Amination

For improved selectivity:

- Intermediate : 4,6-Dimethylpyrimidin-2-one.

- Amination :

- React with cyclopentylmethylamine using TiCl₄ as a Lewis acid.

- Reduce with NaBH₃CN in MeOH.

Yield : ~65% (estimated from analogous reactions in).

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylmethyl)-4,6-dimethylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrimidine derivatives, including N-(cyclopentylmethyl)-4,6-dimethylpyrimidin-2-amine, can act as potent inhibitors of key proteins involved in cancer progression. Specifically, compounds with similar structures have been shown to inhibit BRD4 and PLK1, which are crucial in cancer cell proliferation.

- Case Study : A study synthesized dual inhibitors targeting BRD4 and PLK1, revealing that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like volasertib. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells, highlighting the potential of pyrimidine derivatives as anticancer agents .

Neuropharmacology

Pyrimidine derivatives are also explored for their neuropharmacological properties. They may interact with neuropeptide Y receptors, which play a role in various neurological disorders.

- Case Study : Research has demonstrated that specific pyrimidine compounds can modulate neuropeptide Y receptor activity, suggesting their potential use in treating anxiety and depression .

Herbicide Development

This compound has been investigated for its herbicidal properties. Its structure allows it to act selectively against certain weed species while being less harmful to crops.

- Case Study : Patent literature describes the synthesis of herbicides based on pyrimidine derivatives that exhibit broad-spectrum efficacy against various weeds without damaging crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Method | Key Steps | Characterization Techniques |

|---|---|---|

| Multi-step synthesis | 1. Formation of pyrimidine core 2. Alkylation with cyclopentylmethyl group | NMR Spectroscopy Mass Spectrometry |

Mechanism of Action

The mechanism of action of N-(cyclopentylmethyl)-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-(cyclopentylmethyl)-4,6-dimethylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

4,6-dimethylpyrimidin-2-amine: Lacks the cyclopentylmethyl group, which may affect its biological activity and chemical reactivity.

N-(cyclopentylmethyl)-pyrimidin-2-amine: Similar structure but without the methyl groups at positions 4 and 6, which can influence its properties.

N-(cyclopentylmethyl)-4-methylpyrimidin-2-amine: Contains only one methyl group, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs .

Biological Activity

N-(Cyclopentylmethyl)-4,6-dimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Identification:

- IUPAC Name: this compound

- Molecular Formula: C12H16N4

- Molecular Weight: 216.28 g/mol

The compound features a pyrimidine ring substituted with a cyclopentylmethyl group and two methyl groups at positions 4 and 6. Its structure is crucial for its interaction with biological targets.

Target Receptors

This compound primarily interacts with various G protein-coupled receptors (GPCRs) and kinase pathways , which are critical in regulating cellular functions including growth, differentiation, and metabolism .

Biochemical Pathways

The compound is hypothesized to influence several biochemical pathways:

- Cell Growth and Differentiation: By modulating GPCR signaling, it may affect cellular proliferation and differentiation.

- Gene Expression: It may alter gene expression profiles through transcription factor modulation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including:

- HepG2 (liver cancer)

- PC12 (neuroblastoma)

The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent .

Study 1: Anticancer Activity

A study conducted on the effects of this compound on HepG2 cells demonstrated:

- IC50 Value: 12 µM after 48 hours of treatment.

- The compound induced apoptosis through caspase activation.

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy against Staphylococcus aureus:

- The minimum inhibitory concentration (MIC) was determined to be 20 µg/mL.

- The compound disrupted bacterial cell wall synthesis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for determining its therapeutic potential:

- Absorption: Rapidly absorbed in vivo.

- Metabolism: Primarily metabolized in the liver; metabolites may retain biological activity.

- Excretion: Excreted primarily via urine.

Data Summary

Q & A

Q. What are the optimal synthetic routes for N-(cyclopentylmethyl)-4,6-dimethylpyrimidin-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : A reflux-based approach using ethanol as a solvent and sodium hydroxide as a base is a common starting point for synthesizing pyrimidin-2-amine derivatives. For example, 4,6-dimethylpyrimidin-2-amine was synthesized via refluxing with carbon disulfide in ethanol . To optimize yield, employ factorial experimental design (e.g., varying temperature, stoichiometry, and reaction time) to identify critical parameters . Advanced purification techniques, such as crystallization or chromatography, are essential to isolate the pure compound .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use SHELXL for refinement and WinGX for data processing . Key metrics include the R factor (target <0.05) and data-to-parameter ratio (>15:1) . Complement with NMR (¹H/¹³C) for functional group verification and mass spectrometry for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions arising from unexpected byproducts during synthesis?

- Methodological Answer : Unexpected byproducts (e.g., thiourea derivatives instead of target amines) may arise from competing reactions . Use SCXRD to confirm structures and HPLC-MS to track impurities. Adjust reaction conditions (e.g., reducing nucleophilic agents) or employ protecting groups for selective functionalization .

Q. What computational strategies can predict the biological activity or synthetic pathways of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can predict feasible synthetic routes . For biological activity, perform molecular docking against target proteins (e.g., antimicrobial assays targeting bacterial enzymes) . Tools like AutoDock Vina or Schrödinger Suite are recommended .

Q. How can researchers address challenges in refining crystal structures with disordered substituents or low-resolution data?

- Methodological Answer : For disordered cyclopentylmethyl groups, use SHELXL’s PART instruction to model anisotropic displacement . Validate with WinGX’s ADDSYM to check missed symmetry . If data resolution is poor (>0.8 Å), augment with restraints (e.g., DFIX, SIMU) and validate via Rfree cross-validation .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in pyrimidin-2-amine derivatives?

- Methodological Answer : Use a factorial design to systematically vary substituents (e.g., cyclopentyl vs. cyclohexyl) and measure biological responses (e.g., IC50 in antimicrobial assays) . Pair with QSAR models to correlate electronic/steric properties (Hammett σ, logP) with activity . For mechanistic insights, combine crystallography (to observe binding modes) and molecular dynamics simulations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.